(E)-N-(1-{4'-[(1E)-1-(Hydroxyimino)ethyl]-[1,1'-biphenyl]-4-YL}ethylidene)hydroxylamine
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Overview
Description
(E)-N-(1-{4’-[(1E)-1-(Hydroxyimino)ethyl]-[1,1’-biphenyl]-4-YL}ethylidene)hydroxylamine is a complex organic compound characterized by the presence of a biphenyl structure with hydroxyimino and hydroxylamine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1-{4’-[(1E)-1-(Hydroxyimino)ethyl]-[1,1’-biphenyl]-4-YL}ethylidene)hydroxylamine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of the Hydroxyimino Group: The hydroxyimino group can be introduced via an oximation reaction, where a carbonyl compound is treated with hydroxylamine.
Formation of the Hydroxylamine Group: The hydroxylamine group can be introduced through a reduction reaction, where a nitro compound is reduced to hydroxylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(1-{4’-[(1E)-1-(Hydroxyimino)ethyl]-[1,1’-biphenyl]-4-YL}ethylidene)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to amines.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
Oxidation: Oximes and nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated and nitrated biphenyl derivatives.
Scientific Research Applications
(E)-N-(1-{4’-[(1E)-1-(Hydroxyimino)ethyl]-[1,1’-biphenyl]-4-YL}ethylidene)hydroxylamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-(1-{4’-[(1E)-1-(Hydroxyimino)ethyl]-[1,1’-biphenyl]-4-YL}ethylidene)hydroxylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Biphenyl Derivatives: Compounds with similar biphenyl structures but different functional groups.
Oximes: Compounds with similar hydroxyimino groups.
Hydroxylamines: Compounds with similar hydroxylamine groups.
Uniqueness
(E)-N-(1-{4’-[(1E)-1-(Hydroxyimino)ethyl]-[1,1’-biphenyl]-4-YL}ethylidene)hydroxylamine is unique due to the combination of its biphenyl core with both hydroxyimino and hydroxylamine functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16N2O2 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
(NZ)-N-[1-[4-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]phenyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C16H16N2O2/c1-11(17-19)13-3-7-15(8-4-13)16-9-5-14(6-10-16)12(2)18-20/h3-10,19-20H,1-2H3/b17-11-,18-12- |
InChI Key |
GTXASSDHCQYBPP-WHYMJUELSA-N |
Isomeric SMILES |
C/C(=N/O)/C1=CC=C(C=C1)C2=CC=C(C=C2)/C(=N\O)/C |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=NO)C |
Origin of Product |
United States |
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